Bromodesonide

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Bromodesonide, also known as 9alpha-Bromodesonide, is a member of the Bromodomain and Extra-Terminal (BET) family of proteins . These proteins play crucial roles in regulating the expression of multiple proto-oncogenes by recognizing acetylation of histones and non-histone proteins, including transcription factors . This recognition subsequently promotes tumor cell proliferation, survival, metastasis, and immune escape .

Mode of Action

This compound interacts with its targets, the BET proteins, by binding to their bromodomains . This binding is driven through a network of interactions that involve the acetyl group, the conserved side chains of the bromodomain, and a set of structurally conserved water molecules . The binding of this compound to the bromodomains of BET proteins can block the function of these proteins, leading to a cell-specific repression of oncogenes .

Biochemical Pathways

The interaction of this compound with BET proteins affects various biochemical pathways. For instance, it can influence the regulation of gene expression, which is a complex process that allows cells to control when and how they express their genes . By altering the activity of BET proteins, this compound can potentially modify these pathways, leading to changes in the expression of certain genes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability and therapeutic effect . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how the metabolites are excreted . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression. By interacting with BET proteins, this compound can alter the expression of genes that these proteins regulate . This can lead to changes in cellular functions and potentially influence the development and progression of diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the action of this compound . Moreover, the environment can affect the ADME properties of this compound, thereby influencing its bioavailability and therapeutic effect .

Análisis Bioquímico

Biochemical Properties

Bromodesonide is part of the Bromodomain and Extra-Terminal domain (BET) family proteins, which play important roles in regulating the expression of multiple proto-oncogenes . These proteins recognize acetylation of histones and non-histone proteins, including transcription factors, which subsequently promote tumor cell proliferation, survival, metastasis, and immune escape .

Cellular Effects

This compound, as a part of the BET family proteins, has been shown to have significant effects on cellular processes. For instance, it has been found to influence cell function by regulating the expression of multiple proto-oncogenes . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a part of the BET family proteins. These proteins act as the “readers” of histone acetylation . Dysregulation of BET family proteins, which can cause high acetylation levels, promotes the transcription of multiple oncogenes and participates in the occurrence and development of inflammation and cancers .

Temporal Effects in Laboratory Settings

It is known that many biochemical reactions, including those involving this compound, can exhibit temporal dynamics

Dosage Effects in Animal Models

It is known that animal models play a crucial role in understanding disease progression and testing potential new treatments before human trials

Metabolic Pathways

It is known that this compound is part of the BET family proteins, which play a role in the regulation of multiple proto-oncogenes

Transport and Distribution

It is known that this compound, as a part of the BET family proteins, does appear to be transported at the cellular level

Métodos De Preparación

Synthetic Routes and Reaction Conditions

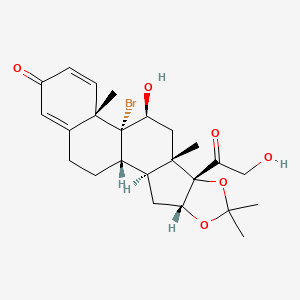

Bromodesonide is synthesized through the bromination of Desonide. The reaction conditions typically include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the Desonide molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Bromodesonide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction: Reduction of this compound can lead to the formation of des-bromo derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Substitution: Nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) are used in substitution reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

Bromodesonide has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its anti-inflammatory properties and potential therapeutic applications.

Medicine: Investigated for its potential use in treating inflammatory conditions.

Industry: Utilized in the development of pharmaceutical formulations and quality control processes.

Comparación Con Compuestos Similares

Similar Compounds

Desonide: The parent compound of Bromodesonide, known for its anti-inflammatory properties.

Budesonide: Another corticosteroid with similar anti-inflammatory effects but different structural features.

Clobetasol Propionate: A potent corticosteroid used in the treatment of various inflammatory conditions.

Uniqueness of this compound

This compound is unique due to the presence of the bromine atom, which may enhance its anti-inflammatory potency and selectivity compared to other corticosteroids . This structural modification allows this compound to exhibit distinct pharmacological properties, making it a valuable compound in scientific research and therapeutic applications .

Propiedades

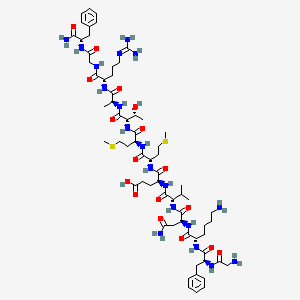

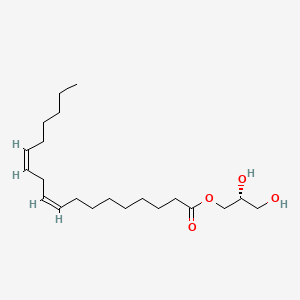

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPIBRLGCSXTQU-JNQJZLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39672-77-0 | |

| Record name | Bromodesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039672770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMODESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VK6N29U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)

![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)